1-Amino-3-(2-chlorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-amino-3-(2-chlorophenoxy)-: is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanol, featuring an amino group and a chlorophenoxy group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-amino-3-(2-chlorophenoxy)- typically involves the reaction of 2-chlorophenol with an appropriate amino alcohol under controlled conditions. One common method includes the following steps:
Starting Materials: 2-chlorophenol and 1-amino-2-propanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorophenol is reacted with 1-amino-2-propanol in an alkaline medium, leading to the formation of 2-Propanol, 1-amino-3-(2-chlorophenoxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Propanol, 1-amino-3-(2-chlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Propanol, 1-amino-3-(2-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-(2-chlorophenoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-heptylthio-3-(2′-chlorophenoxy)-2-propanol: This compound is similar in structure but features a heptylthio group instead of an amino group.
2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-chlorophenoxy)-: This compound has an additional aminoethyl group.
Uniqueness: 2-Propanol, 1-amino-3-(2-chlorophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
50714-54-0 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-amino-3-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |
InChI Key |
WCLUBNCSEAICDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.